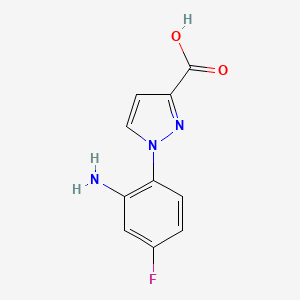

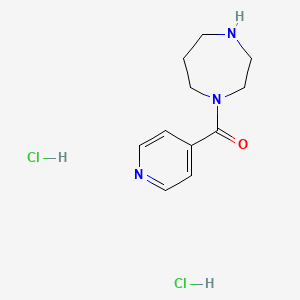

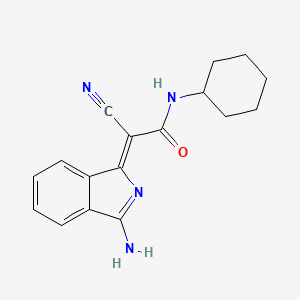

![molecular formula C13H15N3O2 B6143949 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1171661-11-2](/img/structure/B6143949.png)

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazole-based ligand . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .

Synthesis Analysis

The synthesis of this compound involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The mixture is stirred in a closed vessel at room temperature for several days .Molecular Structure Analysis

The molecular structure of this compound includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to the metal .Chemical Reactions Analysis

The compound has been evaluated for its catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds derived from 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid have been evaluated for their antimicrobial properties. For instance, they have shown activity against a range of organisms including E. coli (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (fungi) .

Antileishmanial and Antimalarial Evaluation

These compounds have also been assessed for their potential in treating leishmaniasis and malaria. A study highlighted the potent in vitro antipromastigote activity of a related compound, which exhibited a desirable fitting pattern in the active site of a target enzyme, leading to lower binding free energy .

Cancer Research

The cytotoxic effects of compounds with similar structures have been tested on cancer cell lines, such as MCF-7 (breast cancer), indicating potential applications in cancer therapy .

Synthesis and Chemistry

There is ongoing research into the synthesis mechanisms and chemical properties of these compounds, which could lead to new applications in chemical synthesis .

Medicinal Chemistry

In medicinal chemistry, amino-pyrazoles, which are structurally related to the compound , have been used as inhibitors for targets like Bruton Kinase (BTK), which is significant for B-cell-driven malignancies .

Spectroscopy and Monitoring

The synthesis process of related pyrazole compounds has been monitored using techniques like Fourier transform infrared (FT-IR) spectroscopy, indicating their role in analytical chemistry .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some pyrazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis .

Pharmacokinetics

The compound’s solubility in polar solvents such as ethanol and dimethylformamide suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. For instance, the compound’s stability at room temperature suggests that it may be stable under a wide range of environmental conditions.

Propiedades

IUPAC Name |

3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7,14H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHSPZPNSXNMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

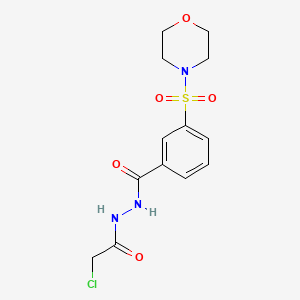

![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)

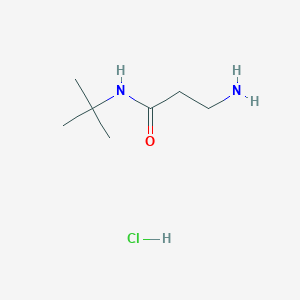

![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)

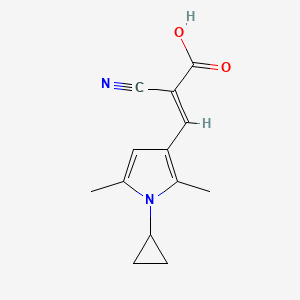

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)

![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)